The Versatile Fluorogenic Substrate: An In-depth Technical Guide to MeOSuc-Ala-Phe-Lys-AMC in Protease Assays
The Versatile Fluorogenic Substrate: An In-depth Technical Guide to MeOSuc-Ala-Phe-Lys-AMC in Protease Assays
For researchers, scientists, and drug development professionals navigating the intricate world of proteases, the selection of an appropriate substrate is paramount to achieving robust and reproducible results. This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, MeOSuc-Ala-Phe-Lys-AMC, a versatile tool for the characterization of a range of serine proteases. We will delve into its mechanism of action, detail its applications in various protease assays, and provide field-proven protocols and data analysis workflows to empower your research.
Part 1: The Core of the Assay: Understanding MeOSuc-Ala-Phe-Lys-AMC
MeOSuc-Ala-Phe-Lys-AMC, chemically known as Methoxysuccinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin, is a synthetic peptide derivative designed for the sensitive detection of protease activity.[1][2][3][4] Its utility lies in its fluorogenic nature; the 7-amido-4-methylcoumarin (AMC) group is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between Lysine (Lys) and AMC, the highly fluorescent AMC molecule is liberated. This release results in a quantifiable increase in fluorescence intensity, which is directly proportional to the rate of substrate hydrolysis and, consequently, the enzyme's activity.[5]
The peptide sequence, Ala-Phe-Lys, is crucial for its specificity. The Lysine at the P1 position makes it a prime substrate for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues.[5] Notably, it is a highly sensitive substrate for plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[6][7][8][9] The presence of Phenylalanine (Phe) at the P2 position also allows for its use with chymotrypsin-like proteases, which favor aromatic residues at this position.[10]
Caption: Enzymatic cleavage of MeOSuc-Ala-Phe-Lys-AMC.
The excitation and emission wavelengths for the liberated AMC are typically in the range of 360-380 nm and 440-460 nm, respectively, providing a clear and sensitive readout for the assay.[5]
Part 2: Applications and Experimental Protocols
The versatility of MeOSuc-Ala-Phe-Lys-AMC extends to several key applications in protease research, including enzyme activity determination, kinetic analysis, and inhibitor screening.
Enzyme Activity and Kinetic Analysis
This substrate is an excellent tool for determining the kinetic parameters of proteases such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Table 1: Quantitative Data for Related Fluorogenic Substrates
| Protease | Substrate | Km (µM) | Excitation (nm) | Emission (nm) | Reference |
| Plasmin | Pro-Phe-Arg-MCA | 100 | - | - | [11] |
| Kallikrein | Unnamed Fluorogenic Substrate | 910 | - | - | [12] |
| Factor Xa | Mes-D-LGR-ANSN | 25 | - | - | [13] |
| uPA | Z-Gly-Gly-Arg-AMC | 100 | 380 | 460 | [14] |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | - | 360-380 | 440-460 | - |
Note: Direct kinetic data for MeOSuc-Ala-Phe-Lys-AMC is not always readily available in literature, hence data for structurally similar substrates are presented for comparative purposes.
Experimental Protocol: Kinetic Analysis of Plasmin
This protocol outlines the determination of Km and Vmax for plasmin using MeOSuc-Ala-Phe-Lys-AMC.
Materials:
-
Purified plasmin
-
MeOSuc-Ala-Phe-Lys-AMC
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of MeOSuc-Ala-Phe-Lys-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare a series of substrate dilutions in Assay Buffer ranging from 0.1 to 10 times the expected Km.
-
Prepare a working solution of plasmin in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
-
Add 50 µL of each substrate dilution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the plasmin working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for protease kinetic analysis.
Inhibitor Screening and IC50 Determination
MeOSuc-Ala-Phe-Lys-AMC is also a valuable tool for high-throughput screening of protease inhibitors and determining their half-maximal inhibitory concentration (IC50).
Experimental Protocol: Plasmin Inhibitor Screening
This protocol provides a framework for screening potential plasmin inhibitors.
Materials:
-
Purified plasmin
-
MeOSuc-Ala-Phe-Lys-AMC
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO
-
Test inhibitors
-
Known plasmin inhibitor (e.g., Aprotinin) as a positive control[15][16]
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of plasmin in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer. Also, prepare a dilution of the positive control inhibitor.
-
Add 25 µL of each inhibitor dilution to the wells of the microplate. Include wells with Assay Buffer only (no inhibitor control) and wells with the positive control.
-
Add 25 µL of the plasmin working solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a working solution of MeOSuc-Ala-Phe-Lys-AMC in Assay Buffer at a concentration equal to its Km.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode as described in the kinetic analysis protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sources
- 1. Bachem MeOSuc-Ala-Phe-Lys-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. nextsds.com [nextsds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. A new fluorogenic substrate for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suc-Ala-Phe-Lys-AMC peptide [novoprolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. store.genprice.com [store.genprice.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
